Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an iodinated phenoxy moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: This step involves the reaction of the pyrrolidine derivative with a phenol derivative under suitable conditions.
Iodination: The phenoxy group is iodinated using iodine or iodinating agents.
Tert-butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrrolidine moieties.
Reduction: Reduction reactions can target the iodinated phenoxy group, potentially leading to deiodination.
Substitution: The iodinated phenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenoxy and pyrrolidine groups.
Reduction: Deiodinated phenoxy derivatives.
Substitution: Substituted phenoxy derivatives with various nucleophiles.
Scientific Research Applications
Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodinated phenoxy group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R)-3-[5-bromo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-[5-chloro-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-[5-fluoro-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate
Uniqueness
The presence of the iodine atom in Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate imparts unique reactivity and properties compared to its halogenated analogs
Properties
Molecular Formula |
C17H23IN2O4 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23IN2O4/c1-17(2,3)24-16(22)20-8-7-12(10-20)23-14-9-11(18)5-6-13(14)15(21)19-4/h5-6,9,12H,7-8,10H2,1-4H3,(H,19,21)/t12-/m1/s1 |
InChI Key |
NEKJJIDEQGKEOK-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=CC(=C2)I)C(=O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)I)C(=O)NC |
Origin of Product |
United States |
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